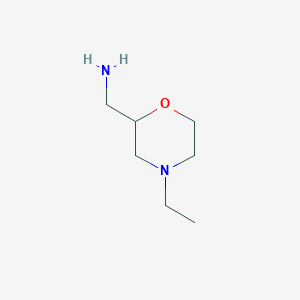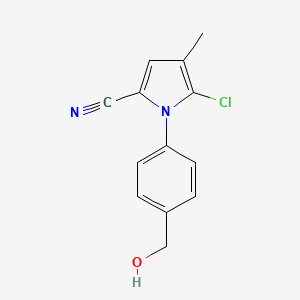
Ethyl 4-(2-chloro-5-cyano-3-methyl-1H-pyrrol-1-yl)benzoate
Descripción general
Descripción
Ethyl 4-(2-chloro-5-cyano-3-methyl-1H-pyrrol-1-yl)benzoate, also known as CCMP, is a chemical compound with potential applications in scientific research. CCMP is a pyrrole-based compound that has been synthesized using various methods, including cyclization reactions and condensation reactions.
Mecanismo De Acción
The exact mechanism of action of Ethyl 4-(2-chloro-5-cyano-3-methyl-1H-pyrrol-1-yl)benzoate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and pain. Ethyl 4-(2-chloro-5-cyano-3-methyl-1H-pyrrol-1-yl)benzoate has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, and may also act by modulating the activity of certain ion channels involved in pain signaling.
Biochemical and Physiological Effects
Ethyl 4-(2-chloro-5-cyano-3-methyl-1H-pyrrol-1-yl)benzoate has been shown to have anti-inflammatory and analgesic effects in animal models, and may also have anti-tumor activity. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, and may also act by modulating the activity of certain ion channels involved in pain signaling. Ethyl 4-(2-chloro-5-cyano-3-methyl-1H-pyrrol-1-yl)benzoate has also been shown to have a low toxicity profile, making it a potentially useful compound for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Ethyl 4-(2-chloro-5-cyano-3-methyl-1H-pyrrol-1-yl)benzoate is its potential as a lead compound for the development of new drugs for the treatment of pain and inflammation. Its low toxicity profile also makes it a potentially useful compound for further research. However, one limitation of Ethyl 4-(2-chloro-5-cyano-3-methyl-1H-pyrrol-1-yl)benzoate is its relatively low potency compared to other anti-inflammatory and analgesic compounds. Further research is needed to determine the optimal dosage and administration of Ethyl 4-(2-chloro-5-cyano-3-methyl-1H-pyrrol-1-yl)benzoate for maximum efficacy.
Direcciones Futuras
There are several potential future directions for research on Ethyl 4-(2-chloro-5-cyano-3-methyl-1H-pyrrol-1-yl)benzoate. One area of interest is the development of more potent analogs of Ethyl 4-(2-chloro-5-cyano-3-methyl-1H-pyrrol-1-yl)benzoate for use in the treatment of pain and inflammation. Another area of interest is the investigation of the mechanism of action of Ethyl 4-(2-chloro-5-cyano-3-methyl-1H-pyrrol-1-yl)benzoate, including its interactions with specific enzymes and signaling pathways involved in inflammation and pain. Finally, further research is needed to determine the potential anti-tumor activity of Ethyl 4-(2-chloro-5-cyano-3-methyl-1H-pyrrol-1-yl)benzoate and its analogs.
Aplicaciones Científicas De Investigación
Ethyl 4-(2-chloro-5-cyano-3-methyl-1H-pyrrol-1-yl)benzoate has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have anti-inflammatory and analgesic properties, and may be useful in the development of new drugs for the treatment of pain and inflammation. Ethyl 4-(2-chloro-5-cyano-3-methyl-1H-pyrrol-1-yl)benzoate has also been studied for its potential anti-tumor activity, and may have applications in cancer research.
Propiedades
IUPAC Name |
ethyl 4-(2-chloro-5-cyano-3-methylpyrrol-1-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c1-3-20-15(19)11-4-6-12(7-5-11)18-13(9-17)8-10(2)14(18)16/h4-8H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BABRDARXCZUXAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2Cl)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-chloro-5-cyano-3-methyl-1H-pyrrol-1-yl)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Silane, [2-[4-(chloromethyl)phenyl]ethyl]triethoxy-](/img/structure/B3239017.png)


![Morpholine, 4-[(2S)-2-amino-1-oxo-3-phenylpropyl]-](/img/structure/B3239041.png)

![1H-Indole-2-propanoic acid, 1-[(4-chlorophenyl)methyl]-3-[(1,1-dimethylethyl)thio]-, alpha,alpha-dimethyl-5-(1-methylethyl)-, ethyl ester](/img/structure/B3239056.png)




![5-Chloro-4-methyl-1-(4-((7-methyl-2-propyl-3H-imidazo[4,5-b]pyridin-3-yl)methyl)phenyl)-1H-pyrrole-2-carbonitrile](/img/structure/B3239108.png)